

literature review comparing off-target effects of DREADD actuators

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A Comparative Review of Off-Target Effects of DREADD Actuators

A comprehensive guide for researchers on the unintended consequences of chemogenetic tools, supported by experimental data and detailed methodologies.

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized neuroscience, offering precise control over neuronal activity. However, the ideal DREADD actuator should be pharmacologically inert in the absence of the engineered receptor. This guide provides a comparative analysis of the off-target effects of commonly used DREADD actuators, offering researchers the necessary data to select the most appropriate tools for their experimental needs and to incorporate proper controls.

The Challenge of Off-Target Effects

The primary concern with DREADD actuators is their potential to interact with endogenous receptors, leading to confounding effects on physiology and behavior that are independent of DREADD activation. This issue is most prominent with the first-generation actuator, Clozapine-N-Oxide (CNO), which can be reverse-metabolized to clozapine. Clozapine is a potent psychoactive drug with a broad receptor binding profile, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors. This has led to the development of a new generation of actuators with improved specificity.



Comparative Analysis of DREADD Actuators

This section compares the off-target effects of actuators for the most commonly used DREADD receptors: the excitatory hM3Dq, the inhibitory hM4Di, and the inhibitory KORD (kappa-opioid receptor DREADD).

Muscarinic DREADD Actuators (for hM3Dq and hM4Di)

The majority of DREADD studies utilize the muscarinic-based hM3Dq and hM4Di receptors. The choice of actuator for these receptors is critical to avoid confounding experimental outcomes.

Clozapine-N-Oxide (CNO): The Prototypical Actuator with Caveats

CNO was the first widely used DREADD actuator. However, subsequent research revealed that its effects are not always DREADD-specific.

- Mechanism of Off-Target Effects: In rodents and primates, CNO can be converted to clozapine, which readily crosses the blood-brain barrier and binds to a variety of endogenous receptors.[1][2] Even at low doses, the resulting clozapine concentration can be sufficient to elicit off-target behavioral and physiological responses.[2]
- Observed Off-Target Effects: Studies in DREADD-negative animals have shown that CNO can alter locomotor activity, anxiety-like behaviors, and sleep architecture.[1][2] For instance, CNO has been shown to suppress rapid eye movement (REM) sleep in a dose-dependent manner in wild-type mice, an effect similar to that of clozapine.[1][2]

Compound 21 (C21): A Step Towards Higher Specificity

Compound 21 was developed as a CNO alternative that does not metabolize to clozapine.[3]

 Mechanism of Off-Target Effects: While C21 avoids the issue of clozapine conversion, it is not entirely inert. In vitro binding assays have shown that C21 can interact with several endogenous receptors, including monoaminergic, muscarinic, and adrenergic receptors, though generally with lower affinity than clozapine.[4]







 Observed Off-Target Effects: At commonly used doses (e.g., 1-3 mg/kg), C21 appears to have fewer off-target behavioral effects than CNO.[3][4] However, some studies have reported that C21 can also modulate sleep patterns in wild-type mice, suggesting some level of off-target activity.[1][2]

JHU37160 (J60): A High-Potency, High-Selectivity Actuator

JHU37160 is a more recently developed actuator with higher potency and selectivity for muscarinic DREADDs compared to CNO and C21.[5][6]

- Mechanism of Off-Target Effects: J60 exhibits a binding profile with some similarities to clozapine at dopamine and muscarinic receptors.[4] Therefore, dose selection is crucial to minimize off-target effects.[4]
- Observed Off-Target Effects: Low to moderate doses of J60 (e.g., 0.1-1 mg/kg) have been shown to be effective in activating DREADDs with minimal off-target behavioral effects in rodents.[4][5] However, at higher doses (e.g., 3 mg/kg), J60 can induce non-specific effects on behavior, such as increased responding in wild-type rats in an operant task.[6] A high dose of 10 mg/kg was found to have a sedative effect in mice.[4]

Quantitative Comparison of Muscarinic DREADD Actuator Off-Target Effects



Actuator	Common Doses (Mice/Rats)	Key Off-Target Effects in Wild- Type Animals	Notes
CNO	1-10 mg/kg	Altered locomotion, anxiety, and sleep architecture (dose- dependent REM sleep suppression).[1][2]	Effects are primarily due to back-metabolism to clozapine.[1][2]
C21	0.5-3 mg/kg	Can modulate sleep patterns.[1][2] At higher doses, may interact with monoaminergic and other receptors.[4]	Does not convert to clozapine.[3]
J60	0.1-3 mg/kg	High doses (≥3 mg/kg) can have non- specific behavioral effects.[6] Very high doses (10 mg/kg) can be sedative.[4]	Higher potency and selectivity for DREADDs compared to CNO and C21.[5]

KORD DREADD Actuator (for KORD)

The KORD system provides an alternative inhibitory DREADD that is orthogonal to the muscarinic-based systems, allowing for multiplexed chemogenetic control.

Salvinorin B (SalB): A Highly Specific Ligand

Salvinorin B is the activating ligand for the KORD receptor.

 Mechanism of Off-Target Effects: SalB is a derivative of Salvinorin A, the active compound in Salvia divinorum. SalB itself is considered pharmacologically inert at endogenous kappaopioid receptors.



 Observed Off-Target Effects: Studies have shown that SalB has minimal to no off-target effects at doses effective for activating KORD. It does not produce the hallucinogenic or other behavioral effects associated with Salvinorin A.

Experimental Protocols for Assessing Off-Target Effects

To ensure the validity of DREADD-based studies, it is crucial to perform control experiments to rule out off-target effects of the chosen actuator.

Behavioral Assays

Locomotor Activity:

- Objective: To assess whether the DREADD actuator itself alters spontaneous movement.
- Methodology:
 - Habituate wild-type animals (littermates of the experimental animals that do not express the DREADD) to an open-field arena.
 - Administer the DREADD actuator at the same dose and route as planned for the experimental group.
 - Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) over a period relevant to the planned DREADD experiment.
 - A vehicle-injected control group of wild-type animals should be included for comparison.

Anxiety-Related Behavior (Elevated Plus Maze):

- Objective: To determine if the actuator has anxiolytic or anxiogenic effects.
- Methodology:
 - Administer the DREADD actuator or vehicle to wild-type animals.



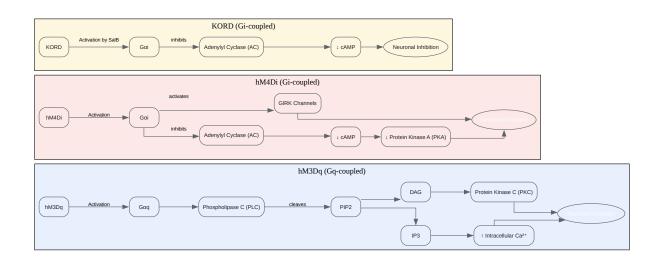
- After a pre-determined time (to allow for drug absorption and distribution), place the animal in the center of an elevated plus maze.
- Record the time spent in the open and closed arms of the maze for a set duration (e.g., 5 minutes).
- An increase in open-arm time is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.

In Vivo Electrophysiology

- Objective: To directly measure the effect of the actuator on neuronal firing in the absence of DREADD expression.
- Methodology:
 - Implant a recording electrode in the brain region of interest in a wild-type animal.
 - Record baseline neuronal activity (spike rate and pattern).
 - Administer the DREADD actuator systemically or locally.
 - Continue recording to observe any changes in neuronal firing. The absence of a change indicates a lack of direct off-target electrophysiological effects in that brain region.

Signaling Pathways and Experimental Workflow Diagrams





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Caption: Signaling pathways of hM3Dq, hM4Di, and KORD DREADDs.

Caption: Experimental workflow for assessing off-target effects.

Recommendations for Best Practices

 Use the Lowest Effective Dose: Always perform a dose-response curve to determine the minimal actuator concentration required to elicit the desired DREADD-mediated effect.



- Incorporate Proper Controls: The inclusion of wild-type animals receiving the actuator is essential to identify and control for off-target effects.[8] A control group expressing a reporter gene (e.g., mCherry) but not the DREADD receptor should also be used.[8]
- Consider Newer Actuators: For muscarinic DREADDs, newer ligands like Compound 21 and JHU37160 generally offer a better specificity profile than CNO.[4] However, careful validation is still necessary.
- Acknowledge Limitations: Be aware of the potential for off-target effects and discuss them in the interpretation of your results.

By carefully considering the potential for off-target effects and implementing rigorous experimental controls, researchers can harness the power of DREADD technology to gain valuable insights into the complexities of the nervous system.

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